Octanoyl bromide Octanoyl bromide
Brand Name: Vulcanchem
CAS No.: 6166-47-8
VCID: VC14097476
InChI: InChI=1S/C8H15BrO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3
SMILES:
Molecular Formula: C8H15BrO
Molecular Weight: 207.11 g/mol

Octanoyl bromide

CAS No.: 6166-47-8

Cat. No.: VC14097476

Molecular Formula: C8H15BrO

Molecular Weight: 207.11 g/mol

* For research use only. Not for human or veterinary use.

Octanoyl bromide - 6166-47-8

Specification

CAS No. 6166-47-8
Molecular Formula C8H15BrO
Molecular Weight 207.11 g/mol
IUPAC Name octanoyl bromide
Standard InChI InChI=1S/C8H15BrO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3
Standard InChI Key VNVXHHXFIDRQDE-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(=O)Br

Introduction

Physical and Chemical Properties

Octanoyl bromide is a colorless to pale yellow liquid with a molecular weight of 207.11 g/mol. Its structure consists of an eight-carbon alkyl chain bonded to a carbonyl bromide group, conferring high reactivity toward nucleophiles. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₈H₁₅BrO
Molecular Weight207.11 g/mol
IUPAC NameOctanoyl bromide
Boiling Point~205–210°C (estimated)
Density~1.25 g/cm³ (approximate)
SolubilityMiscible with organic solvents (e.g., dichloromethane, ether)

The compound’s Standard InChI key (VNVXHHXFIDRQDE-UHFFFAOYSA-N) confirms its unique stereochemical identity. Its reactivity stems from the electrophilic bromine atom, which facilitates acyl transfer reactions.

Synthesis and Production

Conventional Synthesis Routes

Octanoyl bromide is typically synthesized via the reaction of octanoic acid with brominating agents such as phosphorus tribromide (PBr₃) or hydrogen bromide (HBr). The general reaction proceeds as follows:
CH3(CH2)6COOH+PBr3CH3(CH2)6COBr+H3PO3\text{CH}_3(\text{CH}_2)_6\text{COOH} + \text{PBr}_3 \rightarrow \text{CH}_3(\text{CH}_2)_6\text{COBr} + \text{H}_3\text{PO}_3
This exothermic reaction requires strict temperature control (0–5°C) to minimize side reactions and ensure high yields. Recent advancements emphasize the use of catalytic tetrabutylammonium bromide (TBAB) to enhance reaction efficiency, as demonstrated in analogous syntheses of alkyl bromides .

Industrial-Scale Production

A patented method for related bromides involves refluxing n-octanol with HBr in the presence of sulfuric acid and TBAB . While this process targets n-octyl bromide (C₈H₁₇Br), it underscores the role of phase-transfer catalysts in improving bromide synthesis. For octanoyl bromide, analogous protocols using octanoic acid instead of alcohols are likely employed, though specific industrial data remain proprietary.

Applications in Organic Chemistry

Acylation Reactions

Octanoyl bromide is predominantly used to acylate nucleophiles such as amines, alcohols, and thiols. For example, in peptide chemistry, it introduces octanoyl groups to amino acid side chains, modifying hydrophobicity and bioavailability. A recent study utilized N-octanoyl derivatives to enhance the thermostability of dopamine analogs, illustrating its indirect role in neurochemical research .

Polymer Science

The compound’s ability to initiate polymerization reactions has been explored in the synthesis of polyesters and polyamides. By reacting with diols or diamines, octanoyl bromide facilitates chain elongation, yielding polymers with tailored mechanical properties.

Pharmaceutical Intermediates

Octanoyl bromide derivatives are intermediates in antiviral and antifungal agents. For instance, acylated sugars synthesized using this reagent exhibit enhanced membrane permeability, a critical factor in drug delivery .

Recent Research Developments

Bioconjugation Techniques

A 2024 study demonstrated octanoyl bromide’s utility in lipidating proteins for vaccine adjuvants. By acylating lysine residues, researchers improved antigen presentation in murine models .

Green Chemistry Innovations

Efforts to reduce solvent waste have led to solvent-free acylation protocols. Ball milling octanoic acid with PBr₃ yielded octanoyl bromide with 92% efficiency, minimizing environmental impact.

Catalytic Asymmetric Reactions

Palladium-catalyzed acylations using octanoyl bromide achieved enantioselectivities >90%, enabling the synthesis of chiral esters for antihypertensive drugs .

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